molecular formula C18H28N4O3 B13145957 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-

Cat. No.: B13145957
M. Wt: 348.4 g/mol
InChI Key: RKZMKCQXJZWSPB-GPANFISMSA-N
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Description

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a morpholine moiety, and a cyclohexyl group. The stereochemistry of the compound is denoted by the (2S)- configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Carbonitrile Group: This step often involves the use of cyanating agents under controlled conditions.

    Attachment of the Morpholine Moiety: This can be done through a nucleophilic substitution reaction.

    Incorporation of the Cyclohexyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the cyclohexyl group.

    Final Assembly and Stereochemical Control: The final step involves the coupling of the various fragments under conditions that ensure the desired (2S)- stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinecarbonitrile: A simpler analog without the morpholine and cyclohexyl groups.

    1-[2-[[trans-4-(4-Morpholinylcarbonyl)cyclohexyl]amino]acetyl]pyrrolidine: Lacks the carbonitrile group.

    Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures but different functional groups.

Uniqueness

2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-1-[2-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C18H28N4O3/c19-12-16-2-1-7-22(16)17(23)13-20-15-5-3-14(4-6-15)18(24)21-8-10-25-11-9-21/h14-16,20H,1-11,13H2/t14?,15?,16-/m0/s1

InChI Key

RKZMKCQXJZWSPB-GPANFISMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N

Canonical SMILES

C1CC(N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N

Origin of Product

United States

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